molecular formula C19H22N2O4S B11357317 2-(9-ethyl-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)-N-(2-methoxyethyl)acetamide

2-(9-ethyl-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)-N-(2-methoxyethyl)acetamide

Cat. No.: B11357317
M. Wt: 374.5 g/mol
InChI Key: MLIFCUIDPDPNCA-UHFFFAOYSA-N
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Description

2-(9-ethyl-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)-N-(2-methoxyethyl)acetamide is a complex organic compound with a unique structure that includes a dibenzo[c,e][1,2]thiazin ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(9-ethyl-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)-N-(2-methoxyethyl)acetamide typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the dibenzo[c,e][1,2]thiazin ring system: This can be achieved through a series of cyclization reactions involving sulfur-containing reagents.

    Introduction of the ethyl group: This step involves the alkylation of the dibenzo[c,e][1,2]thiazin ring system.

    Oxidation to form the dioxido group: This step requires the use of strong oxidizing agents.

    Attachment of the acetamide group: This involves the reaction of the intermediate with acetic anhydride or a similar reagent.

    Introduction of the methoxyethyl group: This final step involves the alkylation of the acetamide group with 2-methoxyethyl chloride.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to improve yield and reduce costs. This could include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

2-(9-ethyl-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)-N-(2-methoxyethyl)acetamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be further oxidized to introduce additional oxygen-containing functional groups.

    Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds within the molecule.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halogenating agents like thionyl chloride (SOCl₂) and nucleophiles like sodium methoxide (NaOCH₃).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield additional ketones or carboxylic acids, while reduction may yield alcohols or alkanes.

Scientific Research Applications

2-(9-ethyl-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)-N-(2-methoxyethyl)acetamide has a wide range of scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It may have potential as a biochemical probe or as a precursor for biologically active compounds.

    Medicine: The compound could be investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activity.

    Industry: It may be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2-(9-ethyl-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)-N-(2-methoxyethyl)acetamide involves its interaction with specific molecular targets and pathways. The exact mechanism would depend on the specific application, but it may involve:

    Binding to enzymes or receptors: The compound may inhibit or activate specific enzymes or receptors, leading to a biological effect.

    Modulation of signaling pathways: The compound may affect cellular signaling pathways, leading to changes in cell behavior or function.

Comparison with Similar Compounds

2-(9-ethyl-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)-N-(2-methoxyethyl)acetamide can be compared with other similar compounds, such as:

    Dibenzo[c,e][1,2]thiazin derivatives: These compounds share the same core structure but may have different substituents, leading to different properties and applications.

    Acetamide derivatives: These compounds have the acetamide functional group but may have different ring systems or substituents.

The uniqueness of this compound lies in its specific combination of functional groups and ring systems, which confer unique chemical and biological properties.

Properties

Molecular Formula

C19H22N2O4S

Molecular Weight

374.5 g/mol

IUPAC Name

2-(9-ethyl-5,5-dioxobenzo[c][1,2]benzothiazin-6-yl)-N-(2-methoxyethyl)acetamide

InChI

InChI=1S/C19H22N2O4S/c1-3-14-8-9-17-16(12-14)15-6-4-5-7-18(15)26(23,24)21(17)13-19(22)20-10-11-25-2/h4-9,12H,3,10-11,13H2,1-2H3,(H,20,22)

InChI Key

MLIFCUIDPDPNCA-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC2=C(C=C1)N(S(=O)(=O)C3=CC=CC=C32)CC(=O)NCCOC

Origin of Product

United States

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